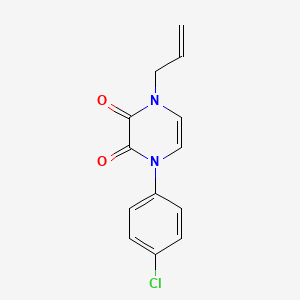

1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a pyrazine-2,3-dione derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Structural and Synthetic Insights

Concomitant Polymorphism and Configurational Disorder : Research exploring the synthesis of derivatives related to 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione has led to the discovery of concomitant polymorphs with significant configurational disorder. This unexpected product exhibits no hydrogen bonds in one polymorph, while in another, molecules are linked by C-H...π(arene) hydrogen bonds, indicating complex molecular interactions and structural diversity (Mohamed et al., 2016).

Synthesis and Crystal Structures : The molecular structure of compounds closely related to 1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione demonstrates significant interactions, such as C—Cl⋯Cl type I interactions, emphasizing the role of chlorine in facilitating unique structural configurations (Lastovickova et al., 2018).

Mecanismo De Acción

Target of Action

The compound “1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione” contains a pyrazine ring, which is a basic structure in many bioactive compounds. Pyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The specific target of action would depend on the exact configuration and functional groups of the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function. The presence of the chlorophenyl and prop-2-enyl groups could influence the compound’s binding affinity and selectivity for its target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with various biochemical pathways, including those involved in inflammation, cell proliferation, and viral replication .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. The presence of the chlorophenyl group might enhance the lipophilicity of the compound, potentially improving its absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of the compound. For instance, the compound might exhibit different activities under acidic or alkaline conditions, or its stability might be affected by high temperatures .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNHAFWCKKSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2603106.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)

![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)

![3-(4-methoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2603112.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2603113.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2603116.png)

![5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2603118.png)